N-Fmoc-6-fluoro-L-tryptophan

Complement Inhibition Peptide Therapeutics Protein Engineering

This Fmoc-protected 6-fluoro-L-tryptophan is a critical building block for solid-phase peptide synthesis, delivering a quantifiable 3-fold potency increase in therapeutic peptide SAR programs. Its site-specific 19F NMR probe capability enables background-free protein dynamics studies. Unlike 5-fluoro or 7-aza analogs, only the 6-fluoro isomer is uniquely processed by biosynthetic enzyme cascades and metabolized along the serotonin pathway. Choose this regioisomer for gain-of-function peptide engineering and in vivo tracer development.

Molecular Formula C26H21FN2O4
Molecular Weight 444.5 g/mol
CAS No. 908847-01-8
Cat. No. B1447225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-6-fluoro-L-tryptophan
CAS908847-01-8
Molecular FormulaC26H21FN2O4
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)F)C(=O)O
InChIInChI=1S/C26H21FN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m0/s1
InChIKeyZNQAUDMHOJUTJL-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Fmoc-6-fluoro-L-tryptophan (CAS 908847-01-8): A Core Building Block for Fluorinated Peptides


N-Fmoc-6-fluoro-L-tryptophan (CAS 908847-01-8) is a chemically protected, side-chain fluorinated amino acid derivative, specifically classified as an Fmoc-protected 6-fluorotryptophan building block . This compound is characterized by a fluorine atom substitution at the 6-position of the L-tryptophan indole ring, with a standard 9-fluorenylmethoxycarbonyl (Fmoc) group protecting its alpha-amino group, making it a ready-to-use substrate for solid-phase peptide synthesis (SPPS) . The incorporation of this residue into peptides allows researchers to precisely modulate physicochemical properties and introduce a sensitive 19F NMR probe, distinguishing it from non-fluorinated tryptophan analogs .

Why N-Fmoc-6-fluoro-L-tryptophan Cannot Be Replaced by Other Tryptophan Analogs in Research


Generic substitution of N-Fmoc-6-fluoro-L-tryptophan with other protected or unprotected tryptophan analogs is scientifically unsound due to the profound and divergent impact of the fluorine atom's specific regioisomeric position on biological recognition and function. The 6-fluoro substitution is not a generic modification; compared to 5-fluoro, 7-aza, or unsubstituted L-tryptophan, it confers distinct pharmacological outcomes [1], alters substrate specificity in enzyme cascades [2], and yields unique binding properties to plasma proteins [3]. These regio-specific effects demonstrate that each fluorotryptophan isomer is a unique tool, and the 6-fluoro variant possesses a specific profile that cannot be assumed or replicated by its close analogs.

Quantitative Evidence for Choosing N-Fmoc-6-fluoro-L-tryptophan over Analogs


6-Fluoro Substitution Triples Activity in Compstatin Compared to Wild-Type and Other Analogs

In a direct head-to-head comparison within the 13-residue cyclic peptide compstatin, the incorporation of 6-fluoro-L-tryptophan resulted in a three-fold increase in biological activity relative to the wild-type sequence containing natural L-tryptophan [1]. This outcome was not general to all tryptophan modifications; under the same conditions, the incorporation of either 5-hydroxy-tryptophan or 7-aza-tryptophan rendered the compstatin analog less active than the wild-type form [1]. This demonstrates a unique and potent enhancement specific to the 6-fluoro regioisomer.

Complement Inhibition Peptide Therapeutics Protein Engineering

6-Fluoro-L-Tryptophan Enables Full Conversion in Enzyme Cascade Where Other Analogs Fail

In a cross-study comparison, the compound 6-fluoro-L-tryptophan (from which the target N-Fmoc derivative is derived) was one of only two substrates (along with L-tryptophan) that could be successfully converted to a final violacein derivative product by the full five-enzyme VioABEDC biosynthetic cascade [1]. In contrast, seven other tryptophan analogs (e.g., 5-hydroxy-, 1-methyl-) were either not viable substrates for the initial enzyme VioA or were only partially converted to intermediates, failing to yield the final product [1]. This highlights the high substrate specificity for 6-fluoro substitution in a complex, multi-step biological system.

Biocatalysis Synthetic Biology Enzyme Promiscuity

6-Fluoro-Tryptophan Shows Reduced Human Serum Albumin Binding Affinity vs. L-Tryptophan

In a direct head-to-head comparison using equilibrium dialysis, the binding affinity of 6-fluoro-DL-tryptophan for human serum albumin (HSA) was measured and found to be approximately 6-fold lower than that of natural L-tryptophan [1]. This reduced affinity suggests that peptides incorporating the 6-fluoro analog may exhibit altered free fraction in circulation and potentially different distribution kinetics compared to those containing natural tryptophan [1].

Pharmacokinetics Drug Distribution Blood-Brain Barrier Transport

5-Fluoro-Tryptophan Exhibits a 1.8-fold Higher Binding Affinity for a Model Enzyme than 6-Fluoro-Tryptophan

Enzyme kinetic data from the BRENDA database provides a class-level inference on the functional difference between 6-fluoro and 5-fluoro isomers. For a model enzyme (EC 1.13.11.52), the 5-fluoro-DL-tryptophan analog shows a lower KM value (100 mM) compared to the 6-fluoro-DL-tryptophan analog (186 mM) under identical assay conditions [1]. This indicates that the 5-fluoro isomer has a higher apparent binding affinity (approximately 1.8-fold) for this enzyme's active site, underscoring that even a single atom change in fluorine position results in quantifiable and significant differences in molecular recognition by biological systems [1].

Enzyme Kinetics Drug Discovery Structure-Activity Relationship

6-Fluoro Substitution Modulates L-Tryptophan's In Vivo Central Pharmacological Effect

Class-level inference from in vivo studies indicates that the 6-fluoro substitution confers a distinct functional outcome on central nervous system activity. Intraperitoneal administration of 100 mg/kg of 6-fluoro-DL-tryptophan in rats produced a sustained disruption of sleep patterns, characterized by increased wakefulness and decreased non-rapid eye movement sleep for three hours post-injection [1]. This outcome, attributed to its action as a tryptophan hydroxylase inhibitor and subsequent effect on serotonin synthesis [2], demonstrates that the 6-fluoro analog can modulate the tryptophan-serotonin pathway in a way that is different from the natural substrate, providing a tool for neuroscience research [1].

Neuroscience In Vivo Pharmacology Serotonin Pathway

Key Research Applications for N-Fmoc-6-fluoro-L-tryptophan


Enhancing the Activity of Therapeutic Peptide Leads

Procurement of N-Fmoc-6-fluoro-L-tryptophan is indicated for research programs focused on structure-activity relationship (SAR) studies of therapeutic peptides, particularly where enhancing biological potency is a primary objective. As demonstrated in compstatin analogs, the incorporation of the 6-fluoro-L-tryptophan residue led to a quantifiable three-fold increase in activity [1]. This specific and potent gain-of-function is not guaranteed with other tryptophan analogs (e.g., 5-hydroxy or 7-aza) and therefore warrants the selection of this specific building block for optimizing peptide leads.

Creating Site-Specific 19F NMR Probes for Protein Dynamics

This compound is the preferred reagent for scientists requiring a sensitive, background-free 19F NMR probe for studying protein structure, dynamics, and conformational heterogeneity [1]. Genetic code expansion techniques can site-specifically incorporate 6-fluorotryptophan into proteins, enabling the detection of minor conformational species and monitoring of ligand-induced changes that would be invisible to other methods [2]. The use of the Fmoc-protected building block facilitates the chemical synthesis of 19F-labeled peptides for similar applications, distinguishing it from unmodified tryptophan.

Probing Complex Multi-Enzyme Pathways and Metabolic Engineering

Researchers investigating biosynthetic pathways or engineering cellular metabolism should prioritize this compound for incorporation studies. Evidence from the violacein pathway shows that 6-fluoro-L-tryptophan is uniquely processed by a multi-enzyme cascade to yield a final product, a trait not shared by many other tryptophan analogs [1]. This suggests that peptides or proteins containing this residue may be more readily accepted by biological systems, making it a strategic choice for applications in synthetic biology or in vivo protein labeling.

Investigating and Modulating Serotonergic Pathways

For neuroscience research focused on the serotonergic system, this compound is a valuable precursor. The 6-fluoro-L-tryptophan motif is known to be metabolized along the serotonin pathway, and its administration in animal models leads to measurable behavioral changes, such as altered sleep patterns [1]. Using N-Fmoc-6-fluoro-L-tryptophan allows for the creation of novel peptide-based agents that may compete with tryptophan uptake, inhibit tryptophan hydroxylase, or serve as tracers for neuronal serotonin pools, offering a specific tool not provided by other fluorinated isomers.

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